1-(Pentamethylphenyl)prop-2-en-1-one
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Overview
Description
1-(Pentamethylphenyl)prop-2-en-1-one is an organic compound characterized by the presence of a pentamethylphenyl group attached to a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-(Pentamethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
1-(Pentamethylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst, such as palladium on carbon, can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions, particularly at the phenyl ring, can occur using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Pentamethylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological effects of this compound and its analogs has shown promise in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Pentamethylphenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
1-(Pentamethylphenyl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(4-Hexylphenyl)prop-2-en-1-one: This compound has a hexyl group instead of a pentamethylphenyl group, leading to different physical and chemical properties.
1-(4-Fluorophenyl)prop-2-en-1-one: The presence of a fluorine atom in this compound can significantly alter its reactivity and biological activity compared to this compound.
Properties
CAS No. |
113450-84-3 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C14H18O/c1-7-13(15)14-11(5)9(3)8(2)10(4)12(14)6/h7H,1H2,2-6H3 |
InChI Key |
SIJGKJBANXHUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C=C)C)C |
Origin of Product |
United States |
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